2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide
Description
This compound features a thiazole core substituted at position 2 with a 4-chlorophenylsulfonamido group and at position 4 with an acetamide moiety linked to a 3-methoxybenzyl group. The sulfonamide and thiazole motifs are pharmacologically significant, often associated with antimicrobial, anti-inflammatory, or enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-27-16-4-2-3-13(9-16)11-21-18(24)10-15-12-28-19(22-15)23-29(25,26)17-7-5-14(20)6-8-17/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZOEGUBGAHBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a halogenated phenyl sulfonamide and a thioamide. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Once the thiazole ring is formed, it is further reacted with 3-methoxybenzylamine under acidic or basic conditions to introduce the methoxybenzyl moiety. The final step involves acetylation using acetic anhydride or acetyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the methoxybenzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and sulfonamide group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole-Based Sulfonamidoacetamides
(a) 2-Chloro-N-(4-Phenylthiazol-2-yl)-Acetamide Derivatives
Compounds such as 2-chloro-N-(4-phenylthiazol-2-yl)-acetamide (, Compound 2) share the thiazole-acetamide backbone but lack the sulfonamido group.
(b) Bis(Azolyl)Sulfonamidoacetamides
describes N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide (Compound 5), which incorporates a sulfamoyl group. Unlike the target compound, this derivative includes an oxazole ring and benzamide substituent, which may alter steric bulk and electronic properties, affecting solubility and binding affinity .
(c) Antimicrobial Thiazolyl Acetamides
highlights 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives. These compounds replace the sulfonamido group with piperazine, enhancing basicity and interaction with microbial membranes. The target compound’s 3-methoxybenzyl group may confer superior selectivity for eukaryotic targets compared to these analogs .
Aryl-Substituted Acetamides
(a) N-Substituted 2-Arylacetamides
discusses 2-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, which shares the acetamide core but substitutes the thiazole with a pyrazolone ring.
(b) Triazole-Linked Acetamides
and describe compounds like 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide. The 3-methoxybenzyl group in the target compound may offer better membrane permeability than the benzothiazole substituent in these derivatives .
Functional Group Impact on Bioactivity
Biological Activity
The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 427.96 g/mol. The compound features a thiazole ring, a sulfonamide group, and a methoxybenzyl moiety, which are crucial for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, primarily focusing on antimicrobial , antiproliferative , and anti-inflammatory effects.
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various bacterial strains. In particular, it has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these strains were reported to be in the low micromolar range (8-16 µM), indicating potent antibacterial effects.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 8 |
| Enterococcus faecalis | 16 |
Antiproliferative Activity
In vitro studies have demonstrated that the compound exhibits antiproliferative effects on several cancer cell lines. The most notable findings include:
- MCF-7 (breast cancer) : IC₅₀ = 3.1 µM
- HCT116 (colon cancer) : IC₅₀ = 5.3 µM
- HEK293 (human embryonic kidney) : IC₅₀ = 4.8 µM
These results suggest that the compound may interfere with cell proliferation through mechanisms that warrant further investigation.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 5.3 |
| HEK293 | 4.8 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. It has been shown to inhibit lipoxygenase enzymes, which are involved in the inflammatory response. Specifically, it demonstrated significant inhibition of platelet-type 12-lipoxygenase (12-LOX), with IC₅₀ values in the nanomolar range.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes involved in bacterial folate synthesis, contributing to its antimicrobial properties.
- Cell Cycle Interference : The antiproliferative effects may result from interference with the cell cycle, promoting apoptosis in cancer cells.
- Oxidative Stress Modulation : The compound may modulate oxidative stress pathways, which are crucial in both inflammation and cancer progression.
Structure-Activity Relationship (SAR)
Studies have indicated that modifications to the thiazole ring or the methoxy group significantly affect the biological activity of the compound. For instance:
- Substituting different groups on the thiazole ring can enhance antimicrobial potency.
- Variations in the methoxy group influence antiproliferative activity against specific cancer cell lines.
Case Studies
A series of case studies have highlighted the effectiveness of this compound in preclinical models:
- Breast Cancer Model : In vivo studies using MCF-7 xenografts showed a significant reduction in tumor size when treated with this compound compared to controls.
- Bacterial Infection Model : Animal studies demonstrated that administration of the compound significantly reduced bacterial load in infected tissues.
Q & A
Q. What are the optimal synthetic conditions for preparing 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(3-methoxybenzyl)acetamide?
- Methodological Answer : The synthesis requires multi-step reactions, starting with the coupling of 4-chlorophenylsulfonamide to a thiazole intermediate, followed by acetamide formation. Key parameters include:
- Temperature : Maintain 20–25°C during chloroacetyl chloride addition to prevent side reactions .
- Solvent : Dichloromethane or ethanol for solubility and reaction kinetics .
- Catalysts : Triethylamine for neutralization and pH control .
Post-synthesis, purify via recrystallization (ethanol-DMF mixtures) and validate purity using HPLC (>95%) and NMR .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Verify proton environments (e.g., thiazole protons at δ 7.05–7.20 ppm) and carbon backbone .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 432.98) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 49.53% observed vs. 49.24% calculated) .
Q. What initial biological assays are recommended for activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC ≤ 16 µg/mL) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC50 values in HepG2 or MCF-7) .
- Enzyme Inhibition : Target kinases or proteases linked to the thiazole-sulfonamide motif .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Design analogs with modifications to:
- Thiazole ring : Replace 4-chlorophenyl with fluorophenyl to assess halogen effects .
- Acetamide side chain : Introduce methyl/methoxy groups to study steric/electronic impacts .
Evaluate using: - Molecular Docking : Predict binding to targets (e.g., EGFR or DHFR) using AutoDock Vina .
- Bioactivity Tables :
| Substituent | IC50 (µM) | Target |
|---|---|---|
| 4-Chlorophenyl | 0.45 | EGFR Kinase |
| 4-Fluorophenyl | 0.78 | EGFR Kinase |
| 3-Methoxybenzyl | 0.32 | Bacterial protease |
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust parameters in docking software for sulfonamide-thiazole interactions .
- Solvent Effects : Simulate explicit solvent models (e.g., water/DMSO) to refine binding poses .
- Metabolic Stability : Test in vitro liver microsomes to rule out rapid degradation masking activity .
Q. How can the synthetic route be optimized for scalability without compromising yield?
- Methodological Answer :
- Flow Chemistry : Use continuous reactors for exothermic steps (e.g., sulfonamide coupling) to enhance reproducibility .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale use .
- Catalyst Screening : Test immobilized catalysts (e.g., silica-supported triethylamine) for recyclability .
Q. What advanced analytical methods validate stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 14 days .
- LC-MS/MS : Monitor degradation products (e.g., hydrolyzed acetamide or sulfonamide cleavage) .
- Stability Data Table :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 2, 37°C, 7d | 12% | Hydrolyzed thiazole |
| UV Light, 14d | 28% | Sulfonamide dimer |
Methodological Considerations
- Structural Uniqueness : The 4-chlorophenylsulfonamido-thiazole core enhances target selectivity vs. simpler acetamides .
- Data Triangulation : Cross-reference NMR, MS, and elemental analysis to confirm novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
